molecular formula C23H24N2O4 B11406332 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

Cat. No.: B11406332
M. Wt: 392.4 g/mol
InChI Key: LDOVLAWZKYXFKZ-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This is achieved by reacting 2-methoxyphenylamine with piperazine under controlled conditions. The resulting intermediate is then coupled with a chromenone derivative through a carbonylation reaction, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these G-protein-coupled receptors, modulating their activity and influencing physiological processes such as smooth muscle contraction . The compound’s structure allows it to fit into the receptor’s binding site, stabilizing specific conformations and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Shares structural similarities and targets the same receptor class.

Uniqueness

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is unique due to its chromenone core, which imparts additional chemical reactivity and potential biological activity compared to other arylpiperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7,8-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-15-8-9-17-19(26)14-21(29-22(17)16(15)2)23(27)25-12-10-24(11-13-25)18-6-4-5-7-20(18)28-3/h4-9,14H,10-13H2,1-3H3

InChI Key

LDOVLAWZKYXFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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